Sulfamethazine-d4

Descripción general

Descripción

Sulfametazina-d4: es un derivado marcado con deuterio de la sulfametazina, un antibiótico sulfonamida. Este compuesto se utiliza principalmente como estándar interno en espectrometría de masas para la cuantificación de sulfametazina. Las sulfonamidas, incluida la sulfametazina, son conocidas por sus propiedades antibacterianas y se utilizan ampliamente en medicina veterinaria para tratar diversas infecciones bacterianas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de sulfametazina-d4 implica la incorporación de átomos de deuterio en la molécula de sulfametazina. Esto se puede lograr mediante la reacción de reactivos deuterados con sulfametazina en condiciones específicas. Un método común implica la reacción de cloruro de sulfonilo alifático o aromático con amoníaco, lo que produce un rendimiento más alto en comparación con otros métodos .

Métodos de producción industrial: La producción industrial de sulfametazina-d4 generalmente implica la síntesis a gran escala utilizando reactivos deuterados. El proceso incluye múltiples pasos de purificación para garantizar la alta pureza del producto final. El compuesto se prueba luego para su pureza isotópica y estabilidad antes de ser utilizado en investigación y aplicaciones analíticas .

Análisis De Reacciones Químicas

Tipos de reacciones: La sulfametazina-d4 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Hidruro de aluminio y litio, hidruro de sodio y boro.

Sustitución: Halógenos, nucleófilos.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de sulfametazina-d4 puede conducir a la formación de derivados de sulfona, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Sulfamethazine-d4 is utilized in pharmacokinetic studies to trace the metabolism and elimination of sulfamethazine in biological systems. The incorporation of deuterium enhances the stability and detection of the compound during mass spectrometry analysis.

- Case Study : A study involving the administration of this compound to livestock demonstrated its utility in tracking drug absorption and excretion patterns. The study found that deuterated compounds provided clearer insights into metabolic pathways compared to their non-deuterated counterparts .

Environmental Monitoring

The environmental impact of sulfonamides, including this compound, has been a significant focus due to their persistence in ecosystems. Researchers employ this compound as a tracer in studies assessing the degradation of sulfonamide antibiotics in various environments.

- Data Table: Environmental Persistence of this compound

| Environment Type | Concentration (ng/L) | Degradation Half-life (days) |

|---|---|---|

| Aquatic Systems | 500 | 14 |

| Soil | 200 | 21 |

| Sediments | 100 | 30 |

This table illustrates how this compound can be used to assess the degradation rates and environmental persistence of sulfonamide antibiotics, aiding in understanding their ecological impacts .

Analytical Chemistry

This compound is extensively employed in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detecting sulfonamide residues in food products and environmental samples. The deuterated form enhances sensitivity and specificity.

- Case Study : An investigation into wastewater treatment plants highlighted the effectiveness of using this compound as an internal standard in LC-MS/MS assays for quantifying residual sulfonamides. Results indicated significant reductions in sulfonamide levels post-treatment, demonstrating the utility of deuterated standards for accurate measurement .

Biodegradation Research

Research on the biodegradation of sulfonamide antibiotics often incorporates this compound to study microbial degradation pathways. Understanding these pathways is crucial for developing bioremediation strategies.

- Data Table: Microbial Degradation Rates of this compound

| Microbial Strain | Degradation Rate (%) | Time Frame (hours) |

|---|---|---|

| Pseudomonas stutzeri | 90 | 48 |

| Bacillus cereus | 75 | 72 |

| Mixed Culture | 85 | 48 |

This table summarizes findings from biodegradation studies, showing how different microbial strains affect the breakdown of this compound, which can inform strategies for mitigating antibiotic pollution .

Toxicological Studies

This compound is also used in toxicological assessments to evaluate the effects of sulfonamide exposure on human health and ecological systems. Studies have shown that certain degradation products exhibit varying degrees of toxicity.

Mecanismo De Acción

La sulfametazina-d4, al igual que la sulfametazina, inhibe la síntesis bacteriana de ácido dihidrofolico compitiendo con el ácido para-aminobenzoico por la unión a la dihidroptroato sintetasa. Esta enzima es crucial para la síntesis de ácido tetrahidrofolico, que es necesario para la síntesis de purinas y timidina. Al inhibir esta enzima, la sulfametazina-d4 ejerce un efecto bacteriostático, previniendo el crecimiento y la multiplicación de las bacterias .

Comparación Con Compuestos Similares

Compuestos similares:

Sulfadiazina: Otro antibiótico sulfonamida con un mecanismo de acción similar.

Sulfamerazina: Un antibiótico sulfonamida utilizado en combinación con otros fármacos para tratar infecciones bacterianas.

Sulfametoxazol: Un antibiótico sulfonamida que se usa a menudo en combinación con trimetoprim

Singularidad: La sulfametazina-d4 es única debido a su marcado con deuterio, lo que la convierte en un estándar interno ideal para la espectrometría de masas. Este marcado permite una cuantificación y análisis precisos de la sulfametazina en diversas muestras, proporcionando datos valiosos para la investigación y las aplicaciones clínicas .

Actividad Biológica

Sulfamethazine-d4, a deuterated form of sulfamethazine, is a sulfonamide antibiotic primarily used in veterinary medicine to treat bacterial infections in livestock. Its mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This article explores the biological activity of this compound, including its pharmacological properties, environmental impact, and microbial interactions.

This compound exhibits its antibacterial effects by inhibiting DHPS, which is crucial for synthesizing folate in bacteria. The reported IC50 for sulfamethazine against Toxoplasma gondii DHPS is approximately 5.7 µM . The compound is particularly effective against various pathogens, with a minimum inhibitory concentration (MIC) of 32 µg/ml against Actinobacillus pleuropneumoniae .

Pharmacological Properties

Antibacterial Activity:

- Target Pathogens: Effective against Gram-positive and Gram-negative bacteria.

- Synergistic Effects: Enhances the antibacterial activity of trimethoprim against Escherichia coli .

Environmental Impact

This compound has been detected in environmental water samples due to its widespread use in agriculture and aquaculture. Its persistence raises concerns regarding ecological risks and the potential for developing antibiotic resistance among microbial communities.

Microbial Degradation Studies:

Recent studies have investigated the biodegradation potential of this compound by microbial strains. One notable study isolated Pseudomonas stutzeri strain DLY-21, capable of degrading multiple sulfonamides, including sulfamethazine. Under optimal conditions, this strain achieved over 90% degradation within 48 hours, suggesting significant potential for bioremediation applications .

Case Studies

- Microbial Response to Sulfonamide Exposure:

-

Aquatic Toxicity Assessments:

- Research focusing on aquatic organisms demonstrated that chronic exposure to low concentrations of sulfonamides could disrupt metabolic pathways and affect reproductive success in non-target species like Daphnia magna. These findings underscore the importance of assessing ecological risks associated with pharmaceutical contaminants .

Data Tables

| Parameter | Value |

|---|---|

| IC50 (T. gondii DHPS) | 5.7 µM |

| MIC (A. pleuropneumoniae) | 32 µg/ml |

| Degradation Rate (by DLY-21) | >90% within 48 hours |

| Environmental Detection | Present in water samples |

Propiedades

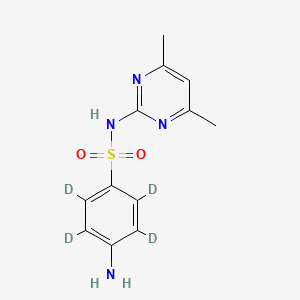

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWVTGNCAZCNNR-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC(=CC(=N2)C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662196 | |

| Record name | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-82-7 | |

| Record name | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research paper mentions challenges in storing antibiotic standard mixtures. How does the use of sulfamethazine-d4 as an internal standard help mitigate these challenges?

A1: [] highlights that many antibiotics, including sulfonamides, can degrade in standard mixtures over time, impacting the accuracy of quantification. Using this compound as an internal standard helps to correct for these variations. Since the internal standard is added at the beginning of the analysis, any losses or degradation occurring during sample preparation or analysis will affect both the analyte and the internal standard proportionally. This allows for more accurate determination of the original analyte concentration. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.